molecular formula C7H10Br2Cl2N2 B2519206 2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride CAS No. 2253638-49-0

2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride

Cat. No.: B2519206
CAS No.: 2253638-49-0
M. Wt: 352.88
InChI Key: ROVBYAGFXSIJOA-UHFFFAOYSA-N
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Description

2-(3,5-Dibromopyridin-4-yl)ethanamine dihydrochloride is a halogenated pyridine derivative with the molecular formula C₇H₈Br₂N₂·2HCl. Its structure features a pyridine ring substituted with bromine atoms at the 3- and 5-positions, an ethanamine side chain at the 4-position, and a dihydrochloride salt form. This compound is primarily used in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological or metabolic pathways .

Properties

IUPAC Name

2-(3,5-dibromopyridin-4-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2.2ClH/c8-6-3-11-4-7(9)5(6)1-2-10;;/h3-4H,1-2,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVBYAGFXSIJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)CCN)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride typically involves the bromination of 4-aminopyridine followed by the introduction of the ethanamine group. The reaction conditions often include the use of bromine (Br2) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as NMR, HPLC, and GC are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromopyridin-4-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ethanamine group play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogenated Pyridine Derivatives

(a) 5E: (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine Hydrochloride
  • Structure : Differs in pyridine substitution (3,6-dibromo vs. 3,5-dibromo) and includes a 3,5-difluorophenyl group.
  • Molecular Weight : 393.29 g/mol (vs. ~356.87 g/mol for the target compound).
  • Application : Used in asymmetric synthesis for chiral intermediates .
(b) Betahistine Dihydrochloride
  • Structure : N-Methyl-2-(pyridin-2-yl)ethanamine dihydrochloride. Contains a pyridin-2-yl group instead of 3,5-dibromopyridin-4-yl and a methylated amine.
  • Pharmacology : A histamine H₁ receptor agonist used to treat Ménière’s disease. The absence of bromine reduces its halogen-mediated steric effects .

Benzimidazole-Based Ethanamine Derivatives

(a) 2-(4,5-Dimethyl-1H-benzimidazol-2-yl)ethanamine Dihydrochloride
  • Structure : Replaces the pyridine ring with a benzimidazole core.
  • Molecular Weight : 225.72 g/mol (smaller due to lack of bromine).
  • Application: Potential use in antiviral or enzyme inhibition studies .
(b) 2-(5-Methoxy-1H-benzimidazol-2-yl)ethanamine Dihydrochloride
  • Structure : Features a methoxy-substituted benzimidazole.
  • Synthesis : Industrial-grade production for agrochemical or pharmaceutical intermediates .

Psychoactive NBOMe Compounds

  • Examples : 25I-NBOMe, 25B-NBOMe, 25C-NBOMe.
  • Structure : Substituted phenethylamine derivatives with a methoxybenzyl group (e.g., 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine).
  • Pharmacology: Potent 5-HT₂A receptor agonists with hallucinogenic effects. The absence of a pyridine ring and presence of methoxy groups distinguish them from the target compound .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Effects Evidence Source
2-(3,5-Dibromopyridin-4-yl)ethanamine dihydrochloride Pyridine 3,5-Br; 4-ethanamine; 2HCl ~356.87 Pharmaceutical intermediates
Betahistine dihydrochloride Pyridine 2-pyridinyl; N-methyl; 2HCl 209.12 H₁ agonist (Ménière’s disease)
25I-NBOMe Phenethylamine 4-I; 2,5-OCH₃; methoxybenzyl 413.23 5-HT₂A agonist (hallucinogen)
2-(4,5-Dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride Benzimidazole 4,5-CH₃; ethanamine; 2HCl 225.72 Enzyme inhibition studies
5E (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine HCl Pyridine 3,6-Br; 3,5-F-phenyl; HCl 393.29 Chiral synthesis intermediates

Biological Activity

2-(3,5-Dibromopyridin-4-yl)ethanamine; dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a dibromopyridine moiety which is known for its reactivity and ability to interact with biological targets. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

Antimicrobial Properties

Research indicates that 2-(3,5-Dibromopyridin-4-yl)ethanamine; dihydrochloride exhibits antimicrobial activity against various bacterial strains. A study showed that at concentrations of 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it induces apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of the compound on several cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM across different cell types.

The biological activity of 2-(3,5-Dibromopyridin-4-yl)ethanamine; dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to inhibit key metabolic pathways in bacteria and cancer cells:

  • Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in nucleic acid synthesis, disrupting cellular replication processes.
  • Receptor Modulation: It can bind to specific receptors on cell membranes, altering signaling pathways that control cell growth and apoptosis.

Research Findings

Recent studies have expanded our understanding of this compound's biological profile:

  • Antimicrobial Testing: A series of tests conducted on various microbial strains confirmed its broad-spectrum activity.
  • Cytotoxicity Assays: Evaluations using MTT assays showed significant cytotoxic effects against cancer cells.
  • Mechanistic Studies: Further investigations into its mechanism revealed that it may disrupt mitochondrial function in cancer cells, leading to increased oxidative stress.

Q & A

Q. What are the common synthetic routes for 2-(3,5-Dibromopyridin-4-yl)ethanamine dihydrochloride, and how can reaction conditions be optimized?

Answer: Synthesis typically involves bromination of a pyridine precursor followed by amination. For example, analogous compounds like 2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine hydrochloride are synthesized via nucleophilic substitution using halogenated pyridines and ethylenediamine derivatives under basic conditions . Optimization includes:

  • Catalysts: Use of triethylamine or other bases to enhance reaction efficiency.
  • Solvents: Polar aprotic solvents (e.g., dichloromethane) improve solubility and reaction control.
  • Temperature: Reactions are often conducted at room temperature to minimize side products.
  • Scale-up: Continuous flow reactors may improve yield and purity in industrial settings .

Q. How is the compound characterized for purity and structural integrity in academic research?

Answer: Standard analytical methods include:

  • NMR Spectroscopy: Confirms substitution patterns (e.g., bromine positions on the pyridine ring).
  • HPLC/MS: Determines purity and identifies impurities (e.g., residual solvents or byproducts).
  • X-ray Crystallography: Validates molecular structure, particularly for novel derivatives .
    For dihydrochloride salts, elemental analysis (Cl content) and titration ensure stoichiometric accuracy.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

Answer: Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

  • Standardized Assays: Use validated protocols (e.g., consistent cell lines or enzyme concentrations).
  • Structural Confirmation: Verify compound identity via LC-MS and NMR, as minor impurities can skew results.
  • Comparative Studies: Benchmark against structurally similar compounds like (S)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine hydrochloride, which shares a pyridine-ethylamine backbone but differs in substituents .
  • Mechanistic Profiling: Employ binding assays (e.g., SPR or ITC) to quantify target interactions .

Q. What strategies are effective in optimizing the compound’s solubility and stability for in vivo studies?

Answer:

  • Salt Formulation: The dihydrochloride form enhances aqueous solubility compared to free bases.
  • Co-solvents: Use DMSO or ethanol for stock solutions, diluted in buffered saline for dosing .
  • Lyophilization: Improves long-term stability by removing water, critical for hygroscopic salts.
  • pH Adjustment: Maintain physiological pH (7.4) to prevent precipitation in biological matrices .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies with this compound?

Answer:

  • Core Modifications: Vary bromine positions or ethylamine chain length to assess impact on target binding.
  • Bioisosteric Replacement: Substitute bromine with fluorine or methyl groups to probe electronic effects.
  • Pharmacokinetic Parameters: Measure logP and plasma protein binding to correlate structural changes with bioavailability.
  • In Silico Modeling: Use molecular docking (e.g., AutoDock) to predict interactions with receptors like GPCRs or kinases .

Methodological Challenges

Q. How can researchers address low yields in multi-step syntheses of this compound?

Answer:

  • Intermediate Purification: Column chromatography or recrystallization after each step reduces cumulative impurities.
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd for cross-coupling) may improve bromination efficiency.
  • Reaction Monitoring: Real-time techniques like FTIR or inline HPLC detect side reactions early .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles or vapors.
  • Storage: Keep in airtight containers with desiccants to prevent hydrolysis of the dihydrochloride salt .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data in cell-based assays?

Answer:

  • Dose-Response Curves: Ensure linearity across tested concentrations (e.g., 1–100 µM).
  • Control Experiments: Include reference compounds (e.g., cisplatin for apoptosis studies) to validate assay sensitivity.
  • Mechanistic Follow-Up: Combine cytotoxicity data with apoptosis markers (e.g., caspase-3 activation) to distinguish necrotic vs. programmed cell death .

Q. What statistical methods are recommended for analyzing pharmacological data from animal models?

Answer:

  • ANOVA with Post Hoc Tests: Compare multiple treatment groups (e.g., Tukey’s test).
  • Kaplan-Meier Survival Analysis: For longitudinal studies (e.g., tumor growth inhibition).
  • Pharmacokinetic Modeling: Non-compartmental analysis (NCA) to calculate AUC and half-life .

Advanced Applications

Q. How can this compound be utilized in developing fluorescent probes for biological imaging?

Answer:

  • Derivatization: Attach fluorophores (e.g., FITC or Cy5) to the ethylamine group via NHS ester coupling.
  • Targeting Moieties: Conjugate with peptides or antibodies for site-specific imaging.
  • Validation: Use confocal microscopy to confirm cellular localization .

Q. What role does this compound play in fragment-based drug discovery (FBDD)?

Answer:

  • Library Screening: As a pyridine-containing fragment, it serves as a starting point for lead optimization.
  • Surface Plasmon Resonance (SPR): Measures binding affinity to target proteins (KD values).
  • Click Chemistry: Incorporates into larger scaffolds via azide-alkyne cycloaddition .

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